N-hexyl-2-isopropyl-6-methyl-4-pyrimidinamine
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Overview
Description
N-hexyl-2-isopropyl-6-methyl-4-pyrimidinamine: is a chemical compound with the molecular formula C14H25N3 . It is a pyrimidine derivative, characterized by the presence of hexyl, isopropyl, and methyl groups attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hexyl-2-isopropyl-6-methyl-4-pyrimidinamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate aldehydes and amines.
Introduction of Substituents: The hexyl, isopropyl, and methyl groups are introduced through alkylation reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the pyrimidine ring, followed by the addition of alkyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for the stepwise addition of reagents and control of reaction conditions.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, which allows for better control over reaction parameters and increased efficiency.
Chemical Reactions Analysis
Types of Reactions
N-hexyl-2-isopropyl-6-methyl-4-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Pyrimidine oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
N-hexyl-2-isopropyl-6-methyl-4-pyrimidinamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-hexyl-2-isopropyl-6-methyl-4-pyrimidinamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
N-hexyl-2-isopropyl-6-methyl-4-pyrimidinamine can be compared with other pyrimidine derivatives:
N-hexyl-2-isopropyl-4-pyrimidinamine: Lacks the methyl group at the 6-position, which may affect its chemical reactivity and biological activity.
N-hexyl-6-methyl-4-pyrimidinamine: Lacks the isopropyl group at the 2-position, potentially altering its properties.
2-isopropyl-6-methyl-4-pyrimidinamine: Lacks the hexyl group, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-hexyl-6-methyl-2-propan-2-ylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3/c1-5-6-7-8-9-15-13-10-12(4)16-14(17-13)11(2)3/h10-11H,5-9H2,1-4H3,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRTXCXBSLBLLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=NC(=NC(=C1)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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